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Compound of Interest

Compound Name: Demethoxyencecalinol

Cat. No.: B1596252 Get Quote

Introduction
Demethoxyencecalinol, a naturally occurring chromene derivative, has been identified as a

significant bioactive compound in various plant species, including Ageratina pichinchensis and

Helianthella uniflora.[1] As a member of the chromene class of compounds, it has garnered

interest for its potential pharmacological activities, including antifungal properties. The accurate

and reproducible quantification of Demethoxyencecalinol in plant extracts and pharmaceutical

formulations is crucial for quality control, standardization, and further research into its

therapeutic potential. This document provides detailed application notes and protocols for the

use of Demethoxyencecalinol as a phytochemical standard in various analytical techniques.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Demethoxyencecalinol
is essential for its proper handling, storage, and use as an analytical standard.
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Property Value Reference

Chemical Name
1-(2,2-dimethylchromen-6-

yl)ethanol

Molecular Formula C₁₃H₁₆O₂

Molecular Weight 204.26 g/mol

Purity >98%

Appearance Powder

Solubility
Soluble in organic solvents

such as methanol and ethanol.
[2]

Storage

Store in a sealed, cool, and dry

condition. Stock solutions can

be stored at -20°C for several

months.

Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust and widely used technique for the quantification of

phytochemicals like Demethoxyencecalinol.

Protocol for Quantitative Analysis:

Instrumentation:

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis

detector.

Chromatographic Conditions:
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Parameter Recommended Condition

Column
C18 reversed-phase column (e.g., 4.6 mm x 250

mm, 5 µm)

Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

Gradient Elution
0-20 min: 30-70% B20-25 min: 70-30% B25-30

min: 30% B

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 272 nm[3]

Injection Volume 10 µL

Standard Preparation:

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Demethoxyencecalinol
standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standards by serially diluting the

primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Ageratina pichinchensis leaves):

Extraction: Weigh 1 g of dried and powdered plant material and extract with 20 mL of

methanol using sonication for 30 minutes.

Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters:
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Parameter Acceptance Criteria

Linearity (R²) ≥ 0.999

Accuracy (% Recovery) 98.0% - 102.0%[4]

Precision (%RSD) ≤ 2%[4]

Limit of Detection (LOD) Signal-to-noise ratio of 3:1

Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow for HPLC Analysis:
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Caption: Workflow for the quantitative analysis of Demethoxyencecalinol using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-

volatile compounds like Demethoxyencecalinol.

Protocol for GC-MS Analysis:

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Chromatographic and Spectrometric Conditions:

Parameter Recommended Condition

Column
HP-5MS capillary column (30 m x 0.25 mm,

0.25 µm) or equivalent

Injector Temperature 250°C

Oven Temperature Program
Initial temp 100°C, hold for 2 min, ramp at

10°C/min to 280°C, hold for 10 min

Carrier Gas Helium at a constant flow of 1.0 mL/min

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range m/z 40-500

Solvent Delay 5 minutes

Standard and Sample Preparation:

Prepare standard and sample solutions in a similar manner to the HPLC protocol, using a

volatile solvent like methanol or dichloromethane.

Expected Fragmentation Pattern:

The mass spectrum of Demethoxyencecalinol is expected to show a molecular ion peak [M]⁺

at m/z 204. Key fragment ions would arise from the cleavage of the side chain and the

chromene ring. Common fragmentations for similar structures include the loss of a methyl

group (-15 amu), a water molecule (-18 amu), and cleavage of the bond alpha to the hydroxyl

group.

Experimental Workflow for GC-MS Analysis:
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Caption: Workflow for the identification of Demethoxyencecalinol using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment

of phytochemical standards.

Protocol for ¹H and ¹³C NMR Analysis:

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of Demethoxyencecalinol standard in 0.5 mL of deuterated chloroform

(CDCl₃) or deuterated methanol (CD₃OD).

Acquisition Parameters (Typical for a 400 MHz spectrometer):
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Parameter ¹H NMR ¹³C NMR

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 1.0 s 2.0 s

Spectral Width 16 ppm 240 ppm

Expected Chemical Shifts:

¹H NMR: Signals corresponding to aromatic protons, the benzylic proton, the hydroxyl

proton, the methyl protons of the ethanol side chain, and the gem-dimethyl protons of the

chromene ring are expected.

¹³C NMR: Resonances for the aromatic carbons, the carbons of the chromene ring, and the

carbons of the ethanol side chain. The chemical shifts will be influenced by the neighboring

oxygen atoms and the aromatic system.[5]

Biological Activity and Signaling Pathways
Demethoxyencecalinol belongs to the chromene class of compounds, which are known to

exhibit a range of biological activities, including antifungal and anticancer effects.[2]

Antifungal Activity
The primary proposed mechanism of antifungal action for chromene derivatives is the inhibition

of ergosterol biosynthesis.[6] Ergosterol is a crucial component of the fungal cell membrane,

and its disruption leads to increased membrane permeability and cell death.

Proposed Antifungal Signaling Pathway:
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Caption: Proposed mechanism of antifungal action of Demethoxyencecalinol.

Potential Anticancer Activity
Some chromene derivatives have been shown to induce apoptosis in cancer cells. One of the

potential mechanisms involves the activation of the extrinsic apoptotic pathway.

Potential Apoptosis Induction Pathway:
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Caption: Potential extrinsic apoptosis pathway induced by chromene derivatives.

Conclusion
Demethoxyencecalinol serves as a valuable phytochemical standard for the accurate analysis

of plant extracts and related products. The protocols outlined in this document provide a robust

framework for its quantification and identification using HPLC-UV, GC-MS, and NMR. Further

research into its biological activities and mechanisms of action will continue to enhance its

importance in the fields of phytochemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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